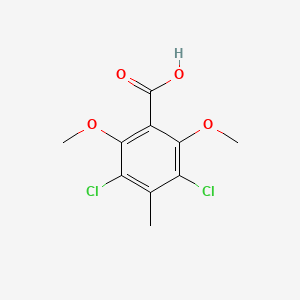
3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid: is an organic compound belonging to the class of substituted benzoic acids. This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a methyl group attached to the benzene ring, along with a carboxylic acid functional group. The molecular formula of this compound is C10H10Cl2O4 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethoxy-4-methylbenzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids with various functional groups.
科学的研究の応用
3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
- 3,5-Dichloro-4-methylbenzoic acid
- 2,6-Dimethoxy-4-methylbenzoic acid
- 3,5-Dimethoxy-4-methylbenzoic acid
Comparison: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry .
特性
CAS番号 |
60620-09-9 |
|---|---|
分子式 |
C10H10Cl2O4 |
分子量 |
265.09 g/mol |
IUPAC名 |
3,5-dichloro-2,6-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-4-6(11)8(15-2)5(10(13)14)9(16-3)7(4)12/h1-3H3,(H,13,14) |
InChIキー |
IJXPITYCMKPDJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)OC)C(=O)O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















